2-Amino-5-bromopyrimidin-4-ol hydrobromide
Overview
Description
2-Amino-5-bromopyrimidin-4-ol hydrobromide: is a chemical compound with the molecular formula C4H5Br2N3O and a molecular weight of 270.91 g/mol . It is typically found as a white to off-white powder or crystals . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves the bromination of pyrimidine derivatives followed by amination and subsequent hydrolysis. The reaction conditions typically include the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to ensure the desired substitution at the 5-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Amino-5-bromopyrimidin-4-ol hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the pyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
- Substituted pyrimidine derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolyzed products with altered functional groups .
Scientific Research Applications
Chemistry: 2-Amino-5-bromopyrimidin-4-ol hydrobromide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-chloropyrimidin-4-ol hydrobromide
- 2-Amino-5-fluoropyrimidin-4-ol hydrobromide
- 2-Amino-5-iodopyrimidin-4-ol hydrobromide
Comparison: 2-Amino-5-bromopyrimidin-4-ol hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
2-amino-5-bromo-1H-pyrimidin-6-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1H,(H3,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEVHQMVCKKOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680923 | |
Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215597-17-3 | |
Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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